molecular formula C14H9ClN2 B8424335 7-(2-Chloropyridin-3-yl)isoquinoline

7-(2-Chloropyridin-3-yl)isoquinoline

Cat. No.: B8424335
M. Wt: 240.69 g/mol
InChI Key: XSLNWGSQKRWHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chloropyridin-3-yl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core fused with a 2-chloropyridinyl substituent at the 7-position. Isoquinolines are structurally related to quinolines but differ in the nitrogen atom's position within the bicyclic system. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, including anti-cancer, antimicrobial, and central nervous system activities .

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

7-(2-chloropyridin-3-yl)isoquinoline

InChI

InChI=1S/C14H9ClN2/c15-14-13(2-1-6-17-14)11-4-3-10-5-7-16-9-12(10)8-11/h1-9H

InChI Key

XSLNWGSQKRWHQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC3=C(C=C2)C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Analogs :

  • Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate (): Contains a chloro substituent at the 7-position and an ester group at the 3-position.
  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (): Features a 2-chlorophenyl group and partial saturation of the isoquinoline ring.
  • 7-Chloroisoquinoline-1,3(2H,4H)-dione (): Includes a dione functional group, altering electronic properties.

Physical Properties :

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
7-(2-Chloropyridin-3-yl)isoquinoline Not reported Likely organic solvents 227.67 (calculated)
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate 142–144 Ethanol, DMSO 265.71
1-(2-Chlorophenyl)-dihydroisoquinoline 160–162 Dichloromethane 318.80
7-Chloroisoquinoline-1,3-dione Not reported Aqueous buffers 210.61

Analysis :

  • The ester-containing analog () exhibits higher solubility in polar solvents due to the carboxylate group, whereas this compound likely has lower polarity, favoring organic solvents.
  • The dihydroisoquinoline derivative () has a higher melting point, possibly due to hydrogen bonding from the methoxy groups and partial ring saturation .

Spectral and Electronic Characteristics

NMR Data Comparison ():

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate 8.76 (s, H-5), 4.36 (s, OCH₃) 165.2 (C=O), 138.5 (C-Cl)
This compound Predicted: 8.9–9.1 (pyridinyl H) ~150 (pyridinyl C-Cl)

Key Observations :

  • The chloro substituent in both compounds deshields adjacent protons, causing upfield shifts in ¹H NMR.
  • The pyridinyl group in the target compound introduces additional aromatic protons, complicating the splitting pattern compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.